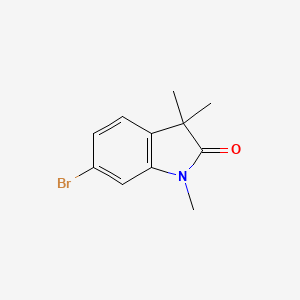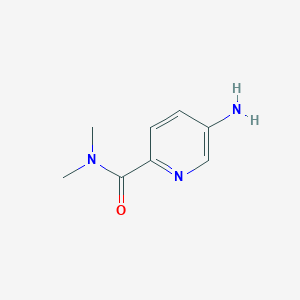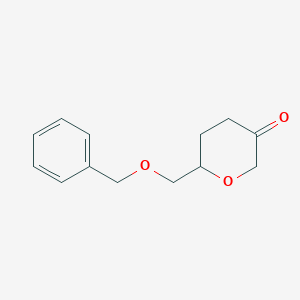
tert-Butyl-3-(2-Hydroxyethyl)piperazin-1-carboxylat
Übersicht
Beschreibung
“tert-butyl 3-(2-Hydroxyethyl)piperazine-1-carboxylate” is a chemical compound with the molecular formula C11H22N2O3 . It is also known as “(S)-tert-butyl 3- (2-hydroxyethyl)piperazine-1-carboxylate” and has a molecular weight of 230.304 . It is related to “Tert-Butyl 1-piperazinecarboxylate”, which is an impurity of Olaparib .
Synthesis Analysis
The synthesis of piperazine derivatives, such as “tert-butyl 3-(2-Hydroxyethyl)piperazine-1-carboxylate”, has been a subject of recent research . The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of “tert-butyl 3-(2-Hydroxyethyl)piperazine-1-carboxylate” can be represented by the InChI code1S/C11H22N2O3/c1-11(2,3)16-10(15)13-6-5-12-9(8-13)4-7-14/h9,12,14H,4-8H2,1-3H3 . The bond lengths to hydrogen were automatically modified to typical standard neutron values, i.e., C–H = 1.083 and N–H = 1.009 Å . Chemical Reactions Analysis
“tert-butyl 3-(2-Hydroxyethyl)piperazine-1-carboxylate” can undergo various chemical reactions. For instance, it can undergo Buchwald-Hartwig amination with various aryl halides to form corresponding amine derivatives . It can also be used to synthesize monosubstituted piperazine intermediates of many bioactive molecules and piperazine-containing drug substances, such as trazodone .Physical And Chemical Properties Analysis
The physical and chemical properties of “tert-butyl 3-(2-Hydroxyethyl)piperazine-1-carboxylate” include a molecular weight of 230.31 and a molecular formula of C11H22N2O3 . The compound is a yellow to brown solid and should be stored at a temperature between 2-8°C .Wissenschaftliche Forschungsanwendungen
Pharmazeutische Arzneimittelentwicklung
Aufgrund seiner Rolle bei der Synthese von Piperazinzwischenprodukten ist tert-Butyl-3-(2-Hydroxyethyl)piperazin-1-carboxylat ein wichtiges Werkzeug bei der Entwicklung neuer pharmazeutischer Medikamente . Es kann zur Herstellung von Piperazin enthaltenden Arzneimittelsubstanzen verwendet werden, wie z. B. Trazodon, das zur Behandlung von Depressionen und Angstzuständen eingesetzt wird.
Forschung zu antibakteriellen Wirkstoffen
Untersuchungen haben gezeigt, dass es ein Potenzial für antibakterielle Anwendungen hat. Von diesem abgeleitete Verbindungen wurden gegen verschiedene Bakterienstämme getestet, darunter grampositive und gramnegative Bakterien, und zeigten vielversprechende Ergebnisse .
Studien zu chemischen Eigenschaften
Die physikalischen und chemischen Eigenschaften der Verbindung, wie z. B. Siedepunkt, Dichte und Flammpunkt, werden untersucht und liefern wertvolle Daten für verschiedene wissenschaftliche Anwendungen . Das Verständnis dieser Eigenschaften ist entscheidend für die sichere Handhabung und Verwendung in Forschungsumgebungen.
Organische Synthese
Es wird in organischen Syntheseprozessen verwendet, insbesondere in N-Boc-Schutzstrategien, die für den Schutz empfindlicher Aminogruppen während komplexer chemischer Reaktionen unerlässlich sind .
Safety and Hazards
The safety information for “tert-butyl 3-(2-Hydroxyethyl)piperazine-1-carboxylate” includes hazard statements H302, H315, H319, and H335 . The precautionary statements are P261 and P305+P351+P338 . The compound is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) and can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Zukünftige Richtungen
The future directions of “tert-butyl 3-(2-Hydroxyethyl)piperazine-1-carboxylate” could involve its use in the synthesis of monosubstituted piperazine intermediates of many bioactive molecules and piperazine-containing drug substances . It could also be used in the design, synthesis, and evaluation of a novel series of oxadiazine-based gamma secretase modulators obtained via isosteric amide replacement.
Wirkmechanismus
Target of Action
Biochemical Pathways
Eigenschaften
IUPAC Name |
tert-butyl 3-(2-hydroxyethyl)piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O3/c1-11(2,3)16-10(15)13-6-5-12-9(8-13)4-7-14/h9,12,14H,4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPQSSQQQKLJLPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNC(C1)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80695993 | |
| Record name | tert-Butyl 3-(2-hydroxyethyl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80695993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1188265-73-7 | |
| Record name | tert-Butyl 3-(2-hydroxyethyl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80695993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

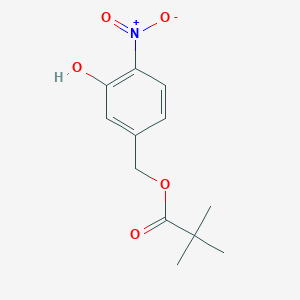
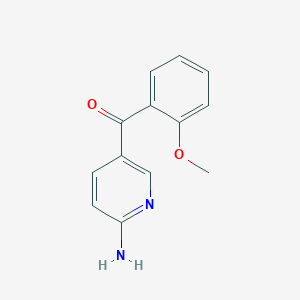



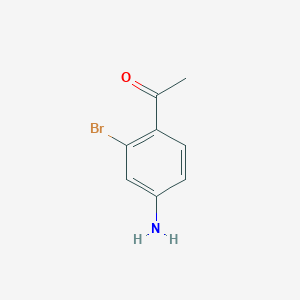

![tert-Butyl 3-oxo-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B1527689.png)


